molecular formula C10H13N3O4 B037615 2'-Deoxy-2'-methylenecytidine CAS No. 119804-96-5

2'-Deoxy-2'-methylenecytidine

Cat. No. B037615
M. Wt: 239.23 g/mol
InChI Key: PULHLIOPJXPGJN-BWVDBABLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-2'-methylenecytidine (dMCD) is a synthetic nucleoside analog that has attracted significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to cytidine, a nucleoside found in RNA and DNA, but with a methylene group instead of a hydroxyl group at the 2' position. This modification makes dMCD resistant to degradation by nucleases and allows it to selectively target cancer cells, making it a promising candidate for cancer therapy.

Mechanism Of Action

DMCD acts as a chain terminator in DNA and RNA synthesis, inhibiting the elongation of the nucleic acid chain. Its mechanism of action is similar to that of other nucleoside analogs, such as 5-fluorouracil and cytarabine. 2'-Deoxy-2'-methylenecytidine is incorporated into the growing nucleic acid chain by the cellular machinery, but its methylene group prevents further elongation, leading to the termination of the chain.

Biochemical And Physiological Effects

DMCD has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy. Its incorporation into DNA and RNA leads to the inhibition of cell division and proliferation, ultimately leading to cell death. 2'-Deoxy-2'-methylenecytidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2'-Deoxy-2'-methylenecytidine is its fluorescent properties, which allow for the visualization of RNA in living cells. This technique has several advantages over traditional methods, such as in situ hybridization, including higher sensitivity and specificity. However, 2'-Deoxy-2'-methylenecytidine has several limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, its use as a chain terminator can lead to off-target effects and toxicity in vivo.

Future Directions

There are several potential future directions for 2'-Deoxy-2'-methylenecytidine research. One area of interest is the development of new synthetic methods to improve yield and purity. Another area is the optimization of 2'-Deoxy-2'-methylenecytidine as a fluorescent probe for RNA imaging, including the development of new derivatives with improved properties. Additionally, there is potential for the use of 2'-Deoxy-2'-methylenecytidine in combination with other nucleoside analogs for cancer therapy, as well as the exploration of its anti-inflammatory effects in vivo.

Synthesis Methods

The synthesis of 2'-Deoxy-2'-methylenecytidine involves the reaction of 2'-deoxyuridine with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Michael addition followed by an elimination reaction to form the final product. This method has been optimized to yield high purity 2'-Deoxy-2'-methylenecytidine with good yields.

Scientific Research Applications

DMCD has several potential applications in scientific research. One of the most promising is its use as a fluorescent probe for RNA imaging. 2'-Deoxy-2'-methylenecytidine can be incorporated into RNA molecules using standard chemical synthesis methods, and its fluorescence properties allow for the visualization of RNA in living cells. This technique has been used to study RNA localization, trafficking, and turnover in various cell types.

properties

CAS RN

119804-96-5

Product Name

2'-Deoxy-2'-methylenecytidine

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)/t6-,8+,9-/m1/s1

InChI Key

PULHLIOPJXPGJN-BWVDBABLSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

SMILES

C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

synonyms

1-(2-deoxy-2-methylene-erythro-pentofuranosyl)cytidine
2'-deoxy-2'-methylenecytidine
2'-deoxy-2'-methylidenecytidine
2'-methyl-2'-deoxyidenecytidine
2'-methyl-2'-deoxyidenecytidine hydrochloride

Origin of Product

United States

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